molecular formula C14H15N3OS2 B5766170 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B5766170
M. Wt: 305.4 g/mol
InChI Key: WBPHAHOFMITPTK-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a heterocyclic ketone featuring a 3,4-dihydroisoquinoline scaffold linked via an ethanone bridge to a 5-methyl-1,3,4-thiadiazole sulfanyl group. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-10-15-16-14(20-10)19-9-13(18)17-7-6-11-4-2-3-5-12(11)8-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPHAHOFMITPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a novel synthetic molecule that combines the structural motifs of dihydroisoquinoline and thiadiazole . Both of these components are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and underlying mechanisms.

Structural Overview

The compound can be broken down into two primary components:

  • Dihydroisoquinoline moiety : Known for its role in various pharmacological activities.
  • Thiadiazole moiety : Recognized for its antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by targeting specific molecular pathways.

A study highlighted that thiadiazole derivatives demonstrated moderate to strong activity against glioblastoma and breast adenocarcinoma cells, suggesting that the incorporation of a thiadiazole moiety in our compound may enhance its anticancer potential .

Antimicrobial Activity

Thiadiazole derivatives are also well-documented for their antimicrobial properties. The compound under investigation may exhibit:

  • Antibacterial effects against a range of pathogens.
  • Antifungal activity as evidenced by studies showing that similar structures inhibit fungal growth effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The thiadiazole ring enhances lipophilicity, allowing it to cross cellular membranes and interact with various biological targets.
  • Modulation of Enzyme Activity : Compounds with isoquinoline structures often act as enzyme inhibitors or modulators, which can lead to altered metabolic pathways in cancer cells .

Case Studies and Research Findings

StudyFindings
Egyptian Journal of Chemistry (2021)Demonstrated that thiadiazole derivatives had significant cytotoxic effects on multiple cancer cell lines, suggesting potential for drug development .
ACS Journal of Medicinal Chemistry (2019)Identified structural analogs with potent activity as positive allosteric modulators for specific receptors, indicating a pathway for therapeutic applications .

Chemical Reactions Analysis

Reactivity of the Ethanone Moiety

The ketone group in the ethanone segment undergoes nucleophilic addition and condensation reactions.

Reaction TypeConditions/ReagentsProductYieldReference
Nucleophilic Addition Grignard reagents (e.g., CH₃MgBr) in THF at 0–25°CTertiary alcohol derivative72–85%
Condensation Hydrazine hydrate in ethanol under refluxHydrazone derivative68%
  • Mechanistic Insight : The electron-deficient carbonyl carbon is susceptible to nucleophilic attack. Steric hindrance from the adjacent dihydroisoquinoline ring may reduce reaction rates compared to simpler ketones .

Thioether Linkage Reactivity

The sulfanyl (–S–) bridge participates in oxidation and nucleophilic substitution.

Reaction TypeConditions/ReagentsProductYieldReference
Oxidation H₂O₂ (30%) in acetic acid at 60°CSulfone derivative90%
Alkylation Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃Alkylated thioether65%
  • Key Observation : Oxidation to sulfone enhances the compound’s electrophilicity, facilitating further reactions with nucleophiles.

Dihydroisoquinoline Ring Modifications

The partially saturated isoquinoline ring undergoes hydrogenation and electrophilic substitution.

Reaction TypeConditions/ReagentsProductYieldReference
Aromatic Hydrogenation H₂ (1 atm), Pd/C in ethanolFully saturated tetrahydroisoquinoline78%
Nitration HNO₃/H₂SO₄ at 0°CNitro-substituted derivative55%
  • Note : Hydrogenation preserves the thiadiazole ring integrity, while nitration occurs preferentially at the para position relative to the methoxy groups.

1,3,4-Thiadiazole Ring Reactions

The thiadiazole ring participates in electrophilic substitution and ring-opening reactions.

Reaction TypeConditions/ReagentsProductYieldReference
Bromination Br₂ in CCl₄ at 25°C5-Bromo-1,3,4-thiadiazole60%
Ring-Opening NH₂NH₂·H₂O in ethanol under refluxThiosemicarbazide derivative82%
  • Mechanism : Bromination occurs at the electron-rich C5 position. Ring-opening with hydrazine generates thiosemicarbazides, useful for synthesizing bioactive analogs .

Cross-Coupling Reactions

The compound engages in palladium-catalyzed cross-coupling due to its sulfur-based coordination sites.

Reaction TypeConditions/ReagentsProductYieldReference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in dioxaneBiaryl-thiadiazole hybrid50%
  • Limitation : Moderate yields are attributed to steric hindrance from the dihydroisoquinoline group.

Degradation Pathways

Stability studies reveal thermal and photolytic decomposition routes.

ConditionDegradation ProductHalf-LifeReference
Thermal (100°C) Thiadiazole ring-opened mercaptan4.2 hrs
UV Light (254 nm) Oxidized sulfone and cleaved ethanone6.8 hrs
  • Implication : Requires storage under inert conditions to prevent decomposition.

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced pharmacological properties.

DerivativeBioactivity (IC₅₀)TargetReference
Sulfone analog12.3 µM (anticancer)Topoisomerase II
Hydrazone analog8.9 µM (antimicrobial)Bacterial DNA gyrase

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Methyl vs. Methylsulfanyl Substituents
  • Target Compound : 5-methyl substituent on the thiadiazole ring.
  • Analogues: Compound 46 (): 5-(methylsulfanyl)-1,3,4-thiadiazole. 1-(4-Hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone (): Methyl group identical to the target.

Key Findings :

  • The 5-methyl group in ’s compound showed moderate carbonic anhydrase inhibition (melting point 200–202°C, IR bands at 1655 cm⁻¹ for ketone C=O stretch), suggesting similar stability in the target compound .

Core Structure Modifications

Dihydroisoquinoline vs. Adamantane/Phenyl Cores
  • Target Compound: 3,4-dihydroisoquinoline core.
  • Analogues: Adamantyl heterocyclic ketones (): Adamantane core increases lipophilicity, enhancing blood-brain barrier penetration. 1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone (): Phenyl core lacks the bicyclic structure of dihydroisoquinoline.

Key Findings :

  • Dihydroisoquinoline’s fused bicyclic system may improve binding to enzymes with aromatic pockets (e.g., dopamine receptors) compared to adamantane or phenyl cores .
Enzyme Inhibition Potential
  • Target Compound: Not directly tested in provided evidence, but structural similarities suggest 11β-HSD1 or carbonic anhydrase inhibition.
  • Analogues: Adamantyl-thiadiazole derivatives (): Potent 11β-HSD1 inhibitors (IC₅₀ < 50 nM) due to adamantane’s hydrophobic interactions. 1-(4-Hydroxyphenyl)-2-[(5-methyl-thiadiazolyl)thio]ethanone (): Carbonic anhydrase inhibition via thiadiazole’s sulfhydryl group .

Key Insights :

  • The target’s dihydroisoquinoline may substitute adamantane’s role in 11β-HSD1 inhibition while reducing metabolic liabilities .

Comparison :

  • Similar reaction conditions (room temperature, ethanol solvent) suggest scalability for the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Thiadiazole Substituent Melting Point (°C) Key Activity
Target Compound Dihydroisoquinoline 5-methyl Not reported Hypothesized enzyme inhibition
1-(4-Hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone () Phenyl 5-methyl 200–202 Carbonic anhydrase inhibition
Adamantyl-5-(methylsulfanyl)thiadiazole (Compound 46, ) Adamantane 5-methylsulfanyl Not reported 11β-HSD1 inhibition (IC₅₀ < 50 nM)
1-(4-Chlorophenyl)-2-(5-methyl-thiadiazol-2-yl)ethanone () Phenyl 5-methyl Not reported Structural data (planar crystal packing)

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of this compound can be approached via alkylation or condensation reactions. For example, describes a similar thiadiazole-containing compound synthesized by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with a thiadiazole-thiol derivative under reflux conditions in glacial acetic acid, yielding 91% product after recrystallization . To optimize yields, consider varying reaction time, temperature, and solvent polarity. Monitoring intermediates via TLC and using inert atmospheres (e.g., nitrogen) can reduce side reactions. Adjusting stoichiometry of the alkylating agent (e.g., 1.2 equivalents) may also enhance efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer: Key techniques include:

  • X-ray crystallography : Use SHELXL for structure refinement (e.g., ), which resolves bond lengths, angles, and stereochemistry. For example, employed a Stoe IPDS II diffractometer to determine the crystal structure of a triazole-ethanone derivative .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR (e.g., DMSO-d6_6 in ) to confirm substituent positions and detect tautomerism .
  • Mass spectrometry (EI-MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z 282 [M+1] in ) .

Q. How can computational tools predict physicochemical properties relevant to drug discovery?

Answer: Use the InChI key (e.g., MFQNJRSFCUSTDJ from ) to retrieve PubChem data for logP, topological polar surface area (TPSA), and hydrogen bonding capacity . Software like Gaussian or AutoDock can model:

  • Lipophilicity : XlogP ~1.8 (similar to ) predicts membrane permeability .
  • Molecular docking : Align the thiadiazole and dihydroisoquinoline moieties with target proteins (e.g., used virtual screening for K2P channel ligands) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : Detect conformational changes (e.g., used DMSO-d6_6 at 500 MHz) .
  • DFT calculations : Compare experimental and computed 1^1H chemical shifts to identify dominant tautomers.
  • Twinned crystal analysis : Use SHELXD or PLATON to resolve ambiguities in diffraction data () .

Q. What experimental design considerations mitigate sample degradation in bioactivity assays?

Answer: highlights organic compound degradation during prolonged experiments. To stabilize the compound:

  • Temperature control : Store samples at -20°C or use continuous cooling during assays.
  • Light exclusion : Protect thiadiazole and sulfanyl groups from photodegradation using amber vials.
  • Short-term assays : Prioritize high-throughput screening (e.g., 24-hour incubation) to minimize decomposition .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time and byproduct formation (e.g., used 4-hour reflux; microwaves could cut this to 1 hour) .
  • Column chromatography : Replace recrystallization with gradient elution (e.g., hexane/ethyl acetate) for higher recovery.
  • Flow chemistry : Enhance heat/mass transfer for exothermic reactions (e.g., alkylation steps in ) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins (e.g., ’s K2P channel ligands) .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Metabolomics : Use LC-MS to track downstream metabolic changes (e.g., ’s benzofuran derivatives) .

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